Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate
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Overview
Description
Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate is a complex organic compound that features both indole and dihydropyridine moieties. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, while the dihydropyridine structure is commonly associated with calcium channel blockers used in cardiovascular treatments .
Preparation Methods
The synthesis of Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The dihydropyridine moiety can be synthesized via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Chemical Reactions Analysis
Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dihydropyridine moiety can interact with calcium channels, affecting calcium ion flow and cellular signaling . These interactions result in the compound’s diverse biological effects, including modulation of neurotransmission, inhibition of viral replication, and reduction of inflammation .
Comparison with Similar Compounds
Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate can be compared with other compounds containing indole and dihydropyridine structures:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Nifedipine: A dihydropyridine calcium channel blocker used in hypertension treatment.
Tryptophan: An essential amino acid with an indole side chain, involved in protein synthesis and neurotransmitter production. The uniqueness of this compound lies in its combined indole and dihydropyridine structures, which confer a broad spectrum of biological activities and potential therapeutic applications
Properties
CAS No. |
920009-66-1 |
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Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butanoate |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-19(22)8-5-11-21-12-9-15(10-13-21)17-14-20-18-7-4-3-6-16(17)18/h3-4,6-7,9,14,20H,2,5,8,10-13H2,1H3 |
InChI Key |
PEVYDQXHAOVJPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1CCC(=CC1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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